
3-(Methoxymethoxy)-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethoxy)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methoxymethoxy group at the third position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The methoxymethoxy group is a functional group with the formula ROCH₂OCH₃, often used in organic synthesis to protect alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1,2-thiazole typically involves the reaction of a thiazole derivative with a methoxymethylating agent. One common method is the reaction of 3-hydroxy-1,2-thiazole with methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethoxy)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethoxy)-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethoxy)-1,2-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethoxy)-1,2-oxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
3-(Methoxymethoxy)-1,2-imidazole: Similar structure but with two nitrogen atoms in the ring.
3-(Methoxymethoxy)-1,2-pyrazole: Similar structure but with two adjacent nitrogen atoms in the ring.
Uniqueness
3-(Methoxymethoxy)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in the ring, which can impart distinct chemical and biological properties compared to its oxygen or nitrogen analogs. The methoxymethoxy group also provides versatility in synthetic applications, allowing for selective protection and deprotection of functional groups.
Eigenschaften
Molekularformel |
C5H7NO2S |
|---|---|
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
3-(methoxymethoxy)-1,2-thiazole |
InChI |
InChI=1S/C5H7NO2S/c1-7-4-8-5-2-3-9-6-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
IEADTWZEPJRYDF-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=NSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
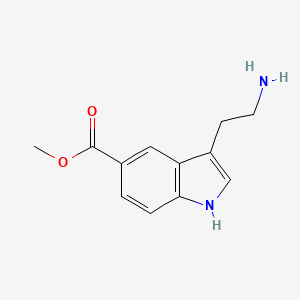
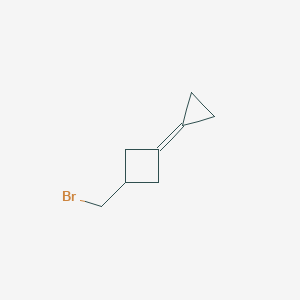

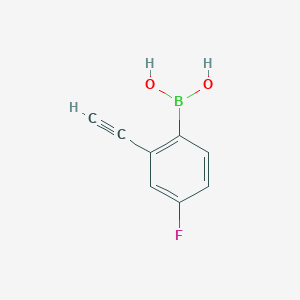


![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
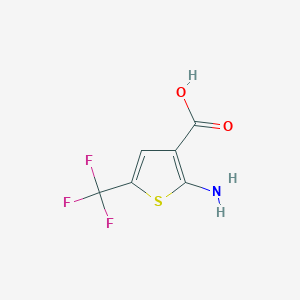
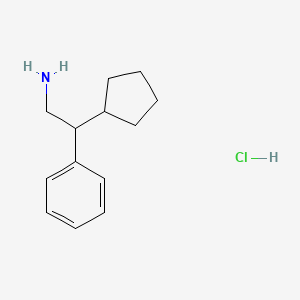
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
